3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a bromophenyl group, a hydroxypiperidinyl group, and an ethoxyphenyl group attached to a pyrrolidine-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Piperidine Ring Formation: The hydroxypiperidinyl group is synthesized by reacting the bromophenyl intermediate with piperidine under basic conditions.
Pyrrolidine-2,5-dione Core Formation: The final step involves the cyclization of the intermediate with ethoxyphenyl and piperidinyl groups to form the pyrrolidine-2,5-dione core. This step may require the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of iodophenyl or other substituted phenyl derivatives.
Scientific Research Applications
3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl and hydroxypiperidinyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The ethoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-4-hydroxypiperidine: Shares the bromophenyl and hydroxypiperidinyl groups but lacks the pyrrolidine-2,5-dione core.
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione: Contains the ethoxyphenyl and pyrrolidine-2,5-dione core but lacks the bromophenyl and hydroxypiperidinyl groups.
Uniqueness
3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O4/c1-2-30-19-9-7-18(8-10-19)26-21(27)15-20(22(26)28)25-13-11-23(29,12-14-25)16-3-5-17(24)6-4-16/h3-10,20,29H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTPEEXQBOYKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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